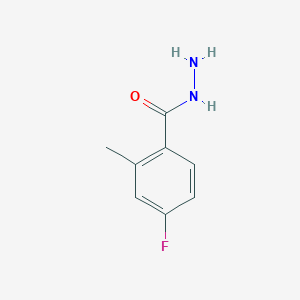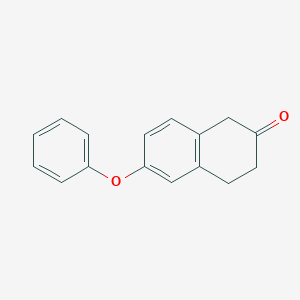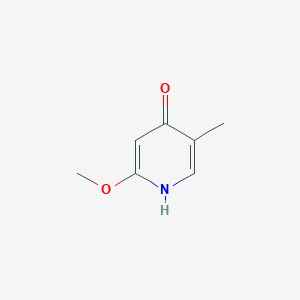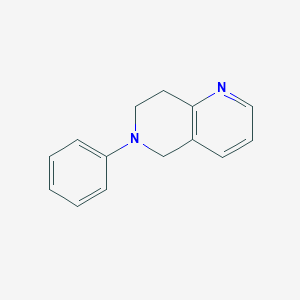![molecular formula C24H18O6 B13659609 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde is a complex organic compound characterized by the presence of multiple formyl and methoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available benzene derivatives.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride.
Coupling Reactions: The final step involves coupling the intermediate compounds through Suzuki or Heck coupling reactions, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of formyl groups to alcohols can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted functional groups replacing methoxy groups.
科学的研究の応用
5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde depends on its application:
Molecular Targets: In biological systems, it may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can participate in electron transfer processes, making it useful in materials science and electronic applications.
類似化合物との比較
Similar Compounds
5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,4-dicarbaldehyde: Similar structure but with different positioning of formyl groups.
5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,2-dicarbaldehyde: Another isomer with different formyl group positioning.
Uniqueness
The unique positioning of formyl and methoxy groups in 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde imparts distinct electronic properties, making it particularly valuable in applications requiring specific electronic characteristics.
特性
分子式 |
C24H18O6 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C24H18O6/c1-29-23-9-22(20-7-17(13-27)4-18(8-20)14-28)24(30-2)10-21(23)19-5-15(11-25)3-16(6-19)12-26/h3-14H,1-2H3 |
InChIキー |
SFANUSDFJSZICZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C2=CC(=CC(=C2)C=O)C=O)OC)C3=CC(=CC(=C3)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)
![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)





![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)

![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)

